![molecular formula C9H13N3O B1418199 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one CAS No. 391953-90-5](/img/structure/B1418199.png)
2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one
Overview
Description
2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one (CAS Number: 391953-90-5) is a nitrogen-containing heterocyclic compound that exhibits potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity studies, and other relevant pharmacological effects.
- Molecular Formula : C9H13N3O
- Molecular Weight : 179.219 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 351.1 ± 42.0 °C at 760 mmHg
- Flash Point : 166.2 ± 27.9 °C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Compounds within this structural class have shown significant antibacterial and antimycobacterial activity against various strains:
Compound Series | Activity | Target Strains | MIC (µg/mL) |
---|---|---|---|
Series 4c | High | E. coli | <10 |
Series 4e | Moderate | S. aureus | <20 |
Series 5g | High | M. tuberculosis | <15 |
These findings suggest that the presence of specific functional groups within the pyrimidine framework enhances antimicrobial efficacy .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies indicate that derivatives of the pyrimidine structure exhibit varying levels of cytotoxicity against human tumor cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-Methyl Analog | LCLC-103H | 25 |
Standard Drug | A-427 | 30 |
Control | Normal Cells | >100 |
The results demonstrate that while some derivatives show promising anticancer activity, they also exhibit toxicity at higher concentrations .
The mechanism by which these compounds exert their biological effects often involves modulation of cellular pathways such as autophagy and apoptosis. For instance, recent research has indicated that certain analogs can activate autophagy in neuronal cells without inducing significant cytotoxicity . This is critical for developing therapeutic agents targeting neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of pyrimidine derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria as well as mycobacteria. The minimum inhibitory concentrations (MICs) were determined for each compound, with several exhibiting potent activity comparable to established antibiotics .
- Cytotoxicity in Cancer Lines : In a comparative study involving various human cancer cell lines (LCLC-103H and A-427), it was found that specific modifications to the pyrimidine structure enhanced cytotoxic effects while maintaining selectivity towards cancerous cells over normal cells .
Scientific Research Applications
Agonism of the 5-Hydroxytryptamine Receptor 2C
Research indicates that this compound acts as an agonist for the 5-hydroxytryptamine receptor 2C , which is involved in various physiological processes such as mood regulation and appetite control. This receptor's modulation is essential for developing treatments for conditions like obesity and depression.
Potential Drug Development
The unique structure of 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one allows for modifications that could lead to novel therapeutic agents with improved efficacy or reduced side effects. Its interaction studies focus on binding affinity and activity at various receptors, contributing to its potential as a pharmacological agent.
A study assessing the biological activity of this compound demonstrated its efficacy in modulating serotonin pathways. The findings suggest that compounds exhibiting similar structural features could lead to significant advancements in treating neuropsychiatric disorders.
Case Study: Structure-Activity Relationship (SAR)
In a comparative study of related compounds, it was noted that structural variations significantly affect receptor binding and activity profiles. The unique fused pyrimidine and azepine structure of this compound may enhance its selectivity and efficacy at the receptor site compared to other similar compounds .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one derivatives with improved yields?
- Methodological Answer : The tert-butyl carbamate (Boc) protection strategy is widely used to stabilize intermediates during synthesis. For example, tert-butyl 4-oxo-2-(pyrrolidin-1-yl)-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate can be deprotected using trifluoroacetic acid (TFA) to generate reactive intermediates for subsequent alkylation or coupling reactions (e.g., with propyl-indole derivatives). Yields up to 33% have been reported for such multi-step protocols . Optimizing reaction conditions (e.g., solvent polarity, temperature) and purification via flash chromatography can enhance efficiency.
Q. How are pyrimidoazepinone derivatives characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) is essential for confirming regiochemistry and substituent orientation. For instance, ¹H NMR in MeOD (δ 7.71 ppm for aromatic protons) and coupling constants (J = 7.94 Hz) help resolve spatial arrangements . High-resolution mass spectrometry (HRMS) and X-ray crystallography (where feasible) validate molecular formulas and stereochemistry.
Advanced Research Questions
Q. What contradictions arise in interpreting spectral data for pyrimidoazepinone derivatives, and how can they be resolved?
- Methodological Answer : Overlapping signals in ¹H NMR spectra (e.g., δ 40–50 ppm for quaternary carbons) are common due to conformational flexibility. Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR can distinguish dynamic processes. For example, diastereotopic protons in the azepinone ring may split into distinct signals at low temperatures . Computational tools (DFT calculations) can model coupling constants and predict spectral patterns to resolve ambiguities.
Q. How does the pyrimidoazepinone core influence biological activity, such as TRPV1 antagonism or autophagy modulation?
- Methodological Answer : The pyrimidoazepinone scaffold acts as a bioisosteric replacement for piperazine-urea moieties, enhancing binding affinity to targets like TRPV1. Modifications at the 2-position (e.g., phenyl or pyrrolidinyl groups) improve pharmacokinetic properties by altering lipophilicity and hydrogen-bonding capacity. In autophagy studies, substituents like propyl-indole derivatives enhance lysosomal targeting, as shown by LAMP1 colocalization assays .
Q. What metabolic pathways are hypothesized for pyrimidoazepinone derivatives, and how are they validated experimentally?
- Methodological Answer : In vitro metabolism studies using liver microsomes (e.g., human CYP450 isoforms) and LC-MS/MS detect hydroxylated or demethylated metabolites. For example, 6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine derivatives undergo phase I oxidation, forming 9-hydroxy metabolites. Stable isotope labeling and MS fragmentation patterns confirm metabolic sites .
Q. How are impurities and degradation products of pyrimidoazepinone derivatives analyzed for regulatory compliance?
- Methodological Answer : HPLC-UV or UPLC-QTOF with charged aerosol detection (CAD) identifies impurities like 9-hydroxyrisperidone analogs (e.g., EP Impurity C). Method validation follows ICH guidelines, with buffer systems (e.g., ammonium acetate, pH 6.5) optimized for peak resolution. Relative response factors (RRFs) quantify low-abundance impurities (≤0.1%) .
Properties
IUPAC Name |
2-methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-11-8-3-5-10-4-2-7(8)9(13)12-6/h10H,2-5H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXOCPHFYNUINN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCNCC2)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.